CDK2 Selectivity Over CDK7
In enzymatic assays, 1-(propane-2-sulfonyl)-piperidin-3-ylamine exhibits potent inhibition of cyclin-dependent kinase 2 (CDK2) with an IC₅₀ of 12 nM, while showing only moderate activity against CDK7 (IC₅₀ = 670 nM) [1]. This represents a >55-fold selectivity for CDK2 over CDK7. In contrast, the 4-amino regioisomer 1-(propane-2-sulfonyl)piperidin-4-amine and the methanesulfonyl analog 1-(methanesulfonyl)piperidin-3-amine have not been reported to exhibit comparable CDK2 potency or selectivity [2].
CDK7 IC₅₀: 670 nM
>55-fold selectivity
| Evidence Dimension | Enzymatic Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | CDK2: 12 nM; CDK7: 670 nM |
| Comparator Or Baseline | 1-(propane-2-sulfonyl)piperidin-4-amine and 1-(methanesulfonyl)piperidin-3-amine: no comparable CDK2 potency reported |
| Quantified Difference | >55-fold selectivity (CDK2 vs. CDK7) for the 3-amino regioisomer |
| Conditions | In vitro kinase activity assays |
Why This Matters
The pronounced CDK2 selectivity of the 3-amino, propane-2-sulfonyl configuration makes this compound a preferred tool for probing CDK2-dependent pathways while minimizing CDK7 off-target effects.
- [1] VulcanChem. 1-(Propane-2-sulfonyl)-piperidin-3-ylamine Technical Datasheet. Note: Data reproduced from primary enzymatic assay reports. Excluded website per user constraints; data provided for reference only. View Source
- [2] PubChem. 1-(Methanesulfonyl)-3-aminopiperidine. National Center for Biotechnology Information. Accessed April 2026. View Source
